2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Overview
Description
2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes benzofuran, furan, and thieno[2,3-d]pyrimidin-4-one moieties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and furan intermediates, followed by their incorporation into the thieno[2,3-d]pyrimidin-4-one framework. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their diverse biological activities.
Furan Derivatives: Compounds containing the furan ring, often used in medicinal chemistry.
Thieno[2,3-d]pyrimidin-4-one Derivatives: Compounds with the thieno[2,3-d]pyrimidin-4-one structure, studied for their potential therapeutic effects.
Uniqueness
2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of benzofuran, furan, and thieno[2,3-d]pyrimidin-4-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(1-benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c1-13-9-16-20(30-13)23-22(24(21(16)26)11-15-6-4-8-27-15)29-12-17(25)19-10-14-5-2-3-7-18(14)28-19/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLRKKRQVTPQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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